5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2,4-oxadiazole ring substituted with a 5-chloro-2-methoxyphenyl group and a 4-bromopyrazol-1-ylmethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common method includes the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of 5-chloro-2-methoxybenzohydrazide: This intermediate can be prepared by reacting 5-chloro-2-methoxybenzoic acid with hydrazine hydrate.
Cyclization to form 1,2,4-oxadiazole ring: The final step involves the cyclization of 5-chloro-2-methoxybenzohydrazide with 4-bromopyrazole in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, amines, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions under mild conditions.
Major Products Formed
Substitution Reactions: Products include thiolated, aminated, or alkoxylated derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
5-Chloro-2-methoxybenzohydrazide: Another precursor, used in the synthesis of heterocyclic compounds.
1,2,4-Oxadiazole Derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN4O2/c1-20-11-3-2-9(15)4-10(11)13-17-12(21-18-13)7-19-6-8(14)5-16-19/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTRCOHABGDIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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